molecular formula C5H10ClF3N2O B2453080 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride CAS No. 1909317-46-9

2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride

Cat. No.: B2453080
CAS No.: 1909317-46-9
M. Wt: 206.59
InChI Key: HKHBLNWJCBXRJW-UHFFFAOYSA-N
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Description

Historical Context in Organofluorine Chemistry

The incorporation of fluorine atoms into organic molecules has been a significant area of research in organofluorine chemistry due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity in biological systems. The development of compounds like 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride reflects the broader trend of introducing trifluoromethyl groups into pharmacophores and chemical intermediates to improve their chemical and biological profiles.

Historically, the synthesis and application of trifluoromethylated amides and amino derivatives have expanded since the late 20th century, driven by advances in fluorination techniques and the demand for novel compounds in medicinal chemistry and agrochemicals. The trifluoropropyl substituent in this compound represents a strategic modification to enhance chemical stability and modulate molecular interactions.

The compound’s hydrochloride salt form is commonly employed to improve its handling and storage characteristics, such as increased stability and solubility in aqueous media, which are critical for both research and industrial applications.

Data Table: Key Chemical Properties of this compound

Property Description/Value
Molecular Formula C5H9F3N2O·HCl
Molecular Weight 170.13 g/mol
CAS Number 1341491-84-6
Physical State Solid
Appearance Not specified
Storage Conditions 2–8 °C for long term
Structural Features Acetamide core with 3,3,3-trifluoropropyl substitution; hydrochloride salt form
Related Compounds 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride; 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride

Detailed Research Findings

Research on this compound has primarily focused on its synthesis, characterization, and potential as a building block in medicinal chemistry. Analytical techniques such as Nuclear Magnetic Resonance (NMR), including Carbon NMR, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to confirm its structure and purity. These methods ensure the compound’s suitability for further chemical modifications and applications.

The trifluoropropyl group contributes to the compound’s chemical behavior by influencing its electronic properties and steric profile, which can affect reactivity and interaction with biological targets. The hydrochloride form enhances the compound's stability, making it amenable to storage and handling under controlled conditions.

Synthesis routes typically involve the coupling of appropriate precursors with trifluoropropyl amines, followed by purification steps to isolate the hydrochloride salt. Patents and literature describe methods for preparing related trifluoromethylated acetamides, indicating the compound’s relevance in synthetic organic chemistry and potential utility as an intermediate in drug development or agrochemical synthesis.

Properties

IUPAC Name

2-amino-N-(3,3,3-trifluoropropyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)1-2-10-4(11)3-9;/h1-3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHBLNWJCBXRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-46-9
Record name 2-amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural features to 2-amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride exhibit significant anticancer properties. The incorporation of trifluoromethyl groups in drug design has been shown to enhance the potency and selectivity of anticancer agents by improving metabolic stability and reducing off-target effects. For instance, compounds with trifluoromethyl groups have been explored as inhibitors of polo-like kinase 1 (Plk1), a target in various cancers .

Pain Management
Research has identified similar compounds that target the Transient Receptor Potential A1 (TRPA1) ion channel, which is involved in pain perception. Inhibition of TRPA1 channels can lead to analgesic effects, suggesting potential applications for this compound in pain management therapies .

Table 1: Summary of Case Studies Involving Trifluorinated Compounds

Study ReferenceCompound StudiedBiological ActivityKey Findings
N-(2-alkyleneimino-3-phenylpropyl)acetamidePain reliefInhibits TRPA1 channels effectively
Trifluoromethyl analogs of anticancer agentsAnticancerEnhanced potency against cancer cell lines
Fluorinated nitroimidazolesTumor hypoxia targetingEffective as non-invasive probes for measuring tumor hypoxia

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • 2-Amino-N-(3,3,3-trifluoropropyl)acetamide

Uniqueness

2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride is unique due to its trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity compared to similar compounds .

Biological Activity

2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoropropyl group is notable for imparting distinct physicochemical properties that may influence the compound's interactions within biological systems. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

  • Molecular Formula : C5H9ClF3N2O
  • Molecular Weight : 202.59 g/mol
  • IUPAC Name : this compound

The presence of the trifluoropropyl group is significant as it may enhance lipophilicity and alter the compound's ability to penetrate cellular membranes.

Current literature does not provide a definitive mechanism of action for this compound. However, its structural characteristics suggest potential interactions with various biological targets. For instance, compounds with amide functionalities often participate in hydrogen bonding which can be critical for receptor binding and enzyme interactions.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of acetamides can exhibit anticancer properties. While specific data on this compound is limited, its structural analogs have shown promise against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that similar compounds may modulate ion channels involved in neuroprotection. For example, compounds targeting the TrpA1 ion channel have been linked to pain modulation and inflammatory responses .

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. While specific studies on this compound are sparse, related compounds have demonstrated:

  • IC50 Values : Compounds with similar structures have exhibited IC50 values ranging from 1.63 to 4.38 μM against various biological targets . This suggests a potential therapeutic window for further exploration.

Case Study 1: Synthesis and Evaluation of Analogues

A study focused on synthesizing various N-substituted triazole analogues demonstrated enhanced activity when longer propyl chains were incorporated. The incorporation of amides into side chains also showed improved potency compared to simple alkyl groups . This indicates that structural modifications could enhance the biological activity of compounds related to this compound.

Case Study 2: Photocatalytic Reactions

Research involving photocatalyzed reactions has utilized similar trifluoroethyl derivatives in synthesizing complex molecules with potential biological activities. The efficiency of these reactions implies that derivatives like this compound could serve as valuable intermediates in drug development .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HClAntitumor activity (analogous structure)~4.38
N-(2-alkyleneimino-3-phenylpropyl)acetamidesModulates TrpA1 ion channel; potential analgesicNot specified
DianhydrogalactitolAlkylating agent; effective against NSCLCNot specified

This table illustrates how structurally related compounds may exhibit varying biological activities and highlights the potential for further investigation into the applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,3,3-trifluoropropylamine with chloroacetyl chloride in anhydrous conditions, followed by hydrochlorination. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (70–85%) and purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the trifluoropropyl group and acetamide backbone (e.g., δ\delta ~2.8 ppm for NH2_2 protons, δ\delta ~120 ppm for CF3_3 in 19F^{19}F NMR) .
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS to verify molecular weight ([M+H]+^+ at m/z 235.1 for the free base; 271.5 with HCl) .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under nitrogen at −20°C. Stability tests show <5% degradation over 6 months when protected from moisture and UV light. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The CF3_3 group enhances electrophilicity at the acetamide carbonyl due to its electron-withdrawing effect. Kinetic studies show a 3.5× faster reaction rate with primary amines (e.g., benzylamine) compared to non-fluorinated analogs. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., Et3_3N) to maximize efficiency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s receptor-binding affinity?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility.

  • In Silico : Perform molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding with the CF3_3 group.
  • Experimental : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, CF3_3 improves ΔG by −2.1 kcal/mol compared to CH3_3 analogs in serotonin receptor assays .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. The trifluoropropyl group reduces CYP2D6 affinity (IC50_{50} > 50 μM) .

Comparative Analysis Table

Analog Structural Difference Impact on Biological Activity
2-Amino-N-(2,2,2-trifluoroethyl)acetamideShorter alkyl chain (C2 vs. C3)Lower BBB permeability (LogP: −0.8 vs. −0.2)
Non-fluorinated propyl analogCF3_3 → CH3_3Reduced receptor binding (Kd_d: 120 nM vs. 45 nM)
2-Amino-N-(4-phenylbutyl)acetamideAromatic substitutionEnhanced cytotoxicity (IC50_{50}: 12 μM vs. 28 μM)

Key Notes for Experimental Design

  • Synthetic Scalability : Pilot-scale reactions (>10 g) require slow addition of reagents to control exothermicity.
  • Data Reproducibility : Validate NMR assignments with 19F^{19}F-decoupled spectra to resolve coupling artifacts .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .

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